molecular formula C26H26N2O4S B2799484 6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine CAS No. 899356-31-1

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine

Cat. No.: B2799484
CAS No.: 899356-31-1
M. Wt: 462.56
InChI Key: OXMWKUIHOXTGSP-UHFFFAOYSA-N
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Description

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Tosylation: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Ethyl iodide or ethyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine: Known for its high affinity for CB1 and CB2 receptors in the brain.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits promising antimicrobial and antiproliferative activities.

    Benzopyran-4-one-isoxazole hybrids: Display significant antiproliferative activities against cancer cell lines.

Uniqueness

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is unique due to its specific structural features, such as the presence of ethoxy and tosyl groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

6-ethoxy-N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-4-31-20-10-8-19(9-11-20)28-26-23-16-21(32-5-2)12-15-24(23)27-17-25(26)33(29,30)22-13-6-18(3)7-14-22/h6-17H,4-5H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMWKUIHOXTGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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